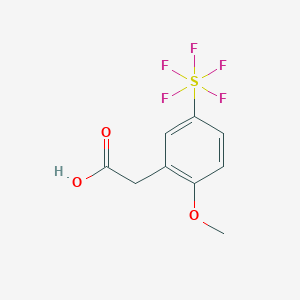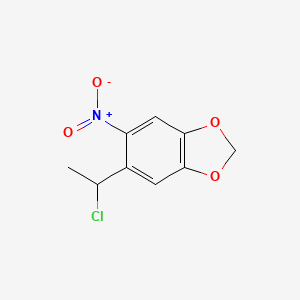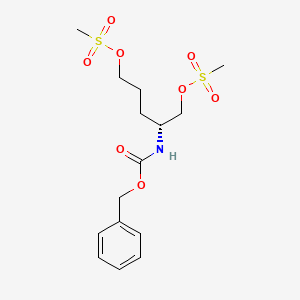![molecular formula C13H11F2N B1399927 [3-(2,3-Difluorophenyl)phenyl]methanamine CAS No. 1341956-68-0](/img/structure/B1399927.png)
[3-(2,3-Difluorophenyl)phenyl]methanamine
Übersicht
Beschreibung
[3-(2,3-Difluorophenyl)phenyl]methanamine is a compound that contains a methanamine group attached to a phenyl ring, which is further substituted with a 2,3-difluorophenyl group . This structure suggests that it could have properties similar to other aromatic amines.
Molecular Structure Analysis
The molecule consists of a methanamine group attached to a phenyl ring, which is further substituted with a 2,3-difluorophenyl group . The presence of the fluorine atoms may influence the electronic properties of the molecule, potentially affecting its reactivity.Wissenschaftliche Forschungsanwendungen
Neuropharmacology: Enhancing Catecholamine Transmission
This compound has been studied for its potential to enhance catecholamine transmission in the brain, particularly in the context of neurodegenerative diseases like Parkinson’s disease . It may promote cognition by increasing the expression of immediate early genes related to neuronal activity and plasticity, suggesting a role in improving cognitive deficits associated with such conditions .
Psychiatric Research: Treatment of Cognitive Disorders
The ability of [3-(2,3-Difluorophenyl)phenyl]methanamine to modulate neurotransmitter levels could be beneficial in treating psychiatric conditions characterized by cognitive impairment. Its procognitive effects in animal models, as evidenced by improved performance in object recognition and reversal learning tests, indicate its potential application in psychiatric research .
Molecular Biology: Gene Expression Studies
Research has shown that this compound can induce changes in gene expression, particularly those genes associated with neuronal activity and cognition. This makes it a valuable tool for molecular biology studies aiming to understand the genetic basis of neural function and cognitive processes .
Synthetic Chemistry: Development of Novel Compounds
As a phenyl-pyrrolidine derivative, [3-(2,3-Difluorophenyl)phenyl]methanamine serves as a starting point for the synthesis of a variety of novel compounds with potential therapeutic applications. Its distinctive pharmacological profile can be leveraged to create new drugs with targeted effects on the central nervous system .
Chemical Biology: Receptor Antagonism Studies
The compound’s hypothesized mechanism of action involves antagonism at specific receptors, such as the 5-hydroxytryptamine 7 receptor and α2©-adrenoceptor. This property can be utilized in chemical biology to study the effects of receptor antagonism on neurotransmission and behavior .
Pharmacokinetics: Drug Exposure and Efficacy
Understanding the pharmacokinetics of [3-(2,3-Difluorophenyl)phenyl]methanamine is crucial for its development as a therapeutic agent. Research into its in vivo efficacy and drug exposure levels can provide insights into optimal dosing regimens and the compound’s therapeutic window .
Neurochemistry: Monoaminergic Neurotransmission
The compound’s impact on monoaminergic tissue neurochemistry is another area of interest. Its effects on noradrenaline and dopamine levels in various brain regions can be explored to understand its influence on mood, motivation, and reward pathways .
Translational Medicine: From Bench to Bedside
Finally, the transition of [3-(2,3-Difluorophenyl)phenyl]methanamine from laboratory research to clinical application is an important field of study. Translational medicine efforts focus on how the compound’s unique properties can be harnessed to treat human diseases, with an emphasis on safety, efficacy, and patient outcomes .
Eigenschaften
IUPAC Name |
[3-(2,3-difluorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-6-2-5-11(13(12)15)10-4-1-3-9(7-10)8-16/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPUGDPTJFLYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C(=CC=C2)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate](/img/structure/B1399850.png)









![6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine](/img/structure/B1399865.png)
